molecular formula C9H9NO5 B14274889 Methyl 5-(hydroxymethyl)-2-nitrobenzoate CAS No. 133719-03-6

Methyl 5-(hydroxymethyl)-2-nitrobenzoate

Cat. No.: B14274889
CAS No.: 133719-03-6
M. Wt: 211.17 g/mol
InChI Key: WTTNHJYBCYFTLA-UHFFFAOYSA-N
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Description

Methyl 5-(hydroxymethyl)-2-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates. It is characterized by the presence of a nitro group (-NO2) and a hydroxymethyl group (-CH2OH) attached to a benzoate ester. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(hydroxymethyl)-2-nitrobenzoate typically involves the nitration of methyl benzoate followed by the introduction of a hydroxymethyl group. One common method is the nitration of methyl benzoate using a mixture of concentrated sulfuric acid and nitric acid to yield methyl 5-nitrobenzoate. This intermediate is then subjected to a hydroxymethylation reaction using formaldehyde and a base such as sodium hydroxide to produce the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(hydroxymethyl)-2-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), iron powder (Fe) in acidic conditions

    Substitution: Amines, thiols, and other nucleophiles under basic or neutral conditions

Major Products Formed

    Oxidation: Methyl 5-(carboxymethyl)-2-nitrobenzoate

    Reduction: Methyl 5-(hydroxymethyl)-2-aminobenzoate

    Substitution: Various substituted benzoates depending on the nucleophile used

Scientific Research Applications

Methyl 5-(hydroxymethyl)-2-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Methyl 5-(hydroxymethyl)-2-nitrobenzoate involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The hydroxymethyl group can also participate in hydrogen bonding and other interactions that influence the compound’s activity.

Comparison with Similar Compounds

Methyl 5-(hydroxymethyl)-2-nitrobenzoate can be compared with other similar compounds such as:

    Methyl 5-nitrobenzoate: Lacks the hydroxymethyl group, making it less reactive in certain chemical transformations.

    Methyl 5-(hydroxymethyl)-2-aminobenzoate: Contains an amino group instead of a nitro group, leading to different reactivity and biological activity.

    Methyl 5-(carboxymethyl)-2-nitrobenzoate: Contains a carboxylic acid group instead of a hydroxymethyl group, affecting its solubility and reactivity.

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and applications.

Properties

CAS No.

133719-03-6

Molecular Formula

C9H9NO5

Molecular Weight

211.17 g/mol

IUPAC Name

methyl 5-(hydroxymethyl)-2-nitrobenzoate

InChI

InChI=1S/C9H9NO5/c1-15-9(12)7-4-6(5-11)2-3-8(7)10(13)14/h2-4,11H,5H2,1H3

InChI Key

WTTNHJYBCYFTLA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)CO)[N+](=O)[O-]

Origin of Product

United States

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